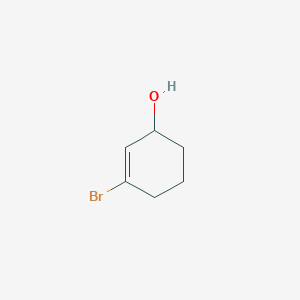

3-Bromo-2-cyclohexen-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromocyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMYRCTYQIWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C(C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-bromo-2-cyclohexen-1-ol from cyclohexene

This guide details the synthesis of 3-bromo-2-cyclohexen-1-ol starting from cyclohexene . The transformation requires a multi-step sequence involving halogenation, elimination, allylic oxidation, and a regioselective reduction.

Executive Summary

The is a challenge in regiochemical control. A direct functionalization is not feasible; therefore, the strategy involves constructing the 3-bromo-2-cyclohexen-1-one intermediate, followed by a selective 1,2-reduction.

The most chemically consistent route "from cyclohexene" proceeds through 1-bromocyclohexene . While industrial routes often start from cyclohexane-1,3-dione (derived from resorcinol), the route presented here strictly adheres to the cyclohexene starting material requirement.

The Pathway:

-

Bromination: Cyclohexene

trans-1,2-Dibromocyclohexane. -

Elimination: trans-1,2-Dibromocyclohexane

1-Bromocyclohexene. -

Allylic Oxidation: 1-Bromocyclohexene

3-Bromo-2-cyclohexen-1-one. -

Luche Reduction: 3-Bromo-2-cyclohexen-1-one

3-Bromo-2-cyclohexen-1-ol.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains a vinyl bromide and an allylic alcohol. The "3-bromo" position relative to the alcohol implies the precursor is the corresponding

Strategic Logic:

-

Why not direct allylic bromination? Reaction of cyclohexene with NBS yields 3-bromocyclohexene (allylic bromide), not the vinyl bromide required.

-

Why 1-bromocyclohexene? Converting cyclohexene to 1-bromocyclohexene installs the bromine on the double bond (vinylic). Subsequent allylic oxidation regioselectively targets the C3 position to form the enone.

-

Why Luche Reduction? Standard

reduction of enones often yields mixtures of 1,2-reduction (allylic alcohol) and 1,4-reduction (saturated alcohol). The Luche conditions (

Figure 1: Retrosynthetic pathway showing the logic from Target to Starting Material.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of trans-1,2-Dibromocyclohexane

This step involves the electrophilic addition of bromine to cyclohexene. It is stereospecific (anti-addition).

-

Reagents: Cyclohexene (1.0 eq), Bromine (

, 1.05 eq), -

Conditions:

to Room Temperature (RT), dark.

Protocol:

-

Dissolve cyclohexene (8.2 g, 100 mmol) in

(50 mL) in a round-bottom flask equipped with a dropping funnel and drying tube. -

Cool the solution to

in an ice bath. -

Add a solution of bromine (16.8 g, 105 mmol) in

(20 mL) dropwise over 30 minutes. The red color of bromine should disappear upon addition, indicating consumption. -

Once the red color persists, stop addition.

-

Evaporate the solvent under reduced pressure.

-

Yield: Quantitative formation of trans-1,2-dibromocyclohexane (typically >95%).

-

Data: Product is a liquid or low-melting solid.

Step 2: Synthesis of 1-Bromocyclohexene

This is a critical step. Elimination of HBr from the dibromide can yield either 1-bromocyclohexene (vinylic bromide) or 3-bromocyclohexene (allylic bromide). Using a base like Quinoline or alcoholic KOH typically favors the conjugated (vinylic) product, 1-bromocyclohexene.

-

Reagents: trans-1,2-Dibromocyclohexane, Quinoline (or KOH/EtOH).

-

Conditions: Reflux.

Protocol:

-

Mix trans-1,2-dibromocyclohexane (24.2 g, 100 mmol) with pure Quinoline (40 mL).

-

Heat the mixture to reflux (

) for 1 hour. -

Distill the product directly from the reaction mixture under reduced pressure.

-

Collect the fraction boiling at

(20 mmHg). -

Purification: Wash the distillate with dilute HCl (to remove quinoline traces), then water, and dry over

. -

Yield:

. -

Characterization:

shows a vinylic proton at

Step 3: Allylic Oxidation to 3-Bromo-2-cyclohexen-1-one

This step converts the vinyl bromide into the enone. Standard allylic oxidation reagents (like

-

Reagents:

(Chromium trioxide), 3,5-Dimethylpyrazole (DMP), -

Conditions:

to RT.

Protocol:

-

Catalyst Prep: Suspend

(6.0 g, 60 mmol) in dry -

Add 1-bromocyclohexene (3.2 g, 20 mmol) in one portion.

-

Stir at

for 1 hour, then warm to RT and stir for 4 hours. -

Workup: Dilute with ether, filter through a pad of silica gel/Celite to remove chromium salts.

-

Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield:

. -

Note: 3-Bromo-2-cyclohexen-1-one is sensitive; store at low temperature.

Step 4: Luche Reduction to 3-Bromo-2-cyclohexen-1-ol

The final step is the regioselective reduction of the ketone to the allylic alcohol without reducing the C=C double bond or the C-Br bond.

-

Reagents:

(Cerium(III) chloride heptahydrate), -

Conditions:

.

Protocol:

-

Dissolve 3-bromo-2-cyclohexen-1-one (1.75 g, 10 mmol) in MeOH (20 mL).

-

Add

(3.7 g, 10 mmol) and stir at RT until fully dissolved. -

Cool the mixture to

. -

Add

(0.38 g, 10 mmol) portion-wise over 5 minutes. Gas evolution ( -

Stir for 15–30 minutes at

(Monitor by TLC). -

Quench: Add saturated aqueous

(5 mL). -

Extraction: Evaporate MeOH partially, extract with

( -

Drying: Dry organic layer over

and concentrate. -

Yield:

. -

Product: 3-Bromo-2-cyclohexen-1-ol (Colorless oil).

Part 3: Data Summary & Process Logic

Reaction Conditions Table

| Step | Transformation | Reagents | Key Condition | Typical Yield |

| 1 | Bromination | 95-99% | ||

| 2 | Elimination | Quinoline | Reflux ( | 75-80% |

| 3 | Oxidation | 50-60% | ||

| 4 | Reduction | 90-95% |

Mechanistic Insight: The Luche Reduction

The success of the final step relies on the Hard/Soft Acid-Base (HSAB) principle.

-

Standard

: The hydride is a "soft" nucleophile and often attacks the -

Luche Conditions:

coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness". The borohydride undergoes ligand exchange with methanol to form methoxyborohydrides ( -

Result: Hard nucleophile attacks Hard electrophile (Carbonyl Carbon)

1,2-Addition .

Figure 2: Mechanism of the Luche Reduction ensuring regioselectivity.

References

-

Bromination/Elimination Sequence

-

Caubère, P.; Coudert, G.

-elimination by a 'complex base'." J. Chem. Soc., Chem. Commun.1972 , 1289. - Note: While complex bases are cited, Quinoline reflux is the classical textbook method for 1-bromo selectivity.

-

-

Luche Reduction Protocol

-

Luche, J. L. "Lanthanides in organic chemistry.[9] 1. Selective 1,2 reductions of conjugated ketones." J. Am. Chem. Soc.1978 , 100, 2226–2227.

-

-

Allylic Oxidation

- Salmond, W. G.; Barta, M. A.; Havens, J. L. "Allylic oxidation with 3,5-dimethylpyrazole.chromium trioxide complex." J. Org. Chem.1978, 43, 2057–2059.

-

Alternative Enone Synthesis (For Reference)

- Piers, E.; Grierson, J. R.; Lau, C. K.; Nagakura, I. "Reaction of -halo -unsaturated ketones with cuprate reagents." Can. J. Chem.1982, 60, 210–223. (Describes use of 3-bromo-2-cyclohexen-1-one).

Sources

- 1. 3-Bromocyclohex-2-enone | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cy.bloomtechz.com [cy.bloomtechz.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.in [brainly.in]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]

physicochemical properties of 3-bromo-2-cyclohexen-1-ol

[1]

Executive Summary

3-Bromo-2-cyclohexen-1-ol (CAS 109380-09-8) is a high-value bifunctional building block characterized by a vinyl bromide moiety integrated within a cyclic allylic alcohol framework. Unlike simple cyclohexenols, the C3-bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), while the hydroxyl group offers stereochemical leverage for directed functionalization (e.g., directed epoxidation).

This guide synthesizes the physicochemical profile, validated production protocols, and strategic reactivity of this compound, addressing the specific needs of drug development workflows where scaffold density and stereocontrol are paramount.

Part 1: Identity & Physicochemical Profile

The physicochemical data below aggregates experimental values with high-confidence predictive models where experimental data is proprietary or sparse.

Table 1: Chemical Identity & Constants

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-2-cyclohexen-1-ol | |

| CAS Registry Number | 109380-09-8 | Distinct from 2-bromo isomer (61426-49-1) |

| Molecular Formula | C₆H₉BrO | |

| Molecular Weight | 177.04 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/light exposure |

| Boiling Point | ~238°C (Predicted) | Typically distilled under reduced pressure (~80-85°C @ 0.5 mmHg) to prevent decomposition |

| Density | 1.622 ± 0.06 g/cm³ | High density due to Br atom |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Low water solubility; lipophilic scaffold |

| pKa | ~14.1 (Secondary Alcohol) | |

| Refractive Index | 1.56 (Predicted) |

Structural Descriptors[6][7][8][9]

-

SMILES: OC1CC=C(Br)CC1

-

InChIKey: XJHMYRCTYQIWSO-UHFFFAOYSA-N[1]

-

Key Motif: Vinyl bromide (C=C-Br) + Allylic Alcohol (C=C-C-OH).

Part 2: Synthesis & Production (The Luche Protocol)[10]

Strategic Rationale

Direct reduction of the precursor 3-bromo-2-cyclohexen-1-one with standard sodium borohydride (NaBH₄) often leads to mixtures of 1,2-reduction (desired alcohol) and 1,4-reduction (saturated ketone/alcohol) due to the competing "soft" nature of the hydride attack on the conjugated system.

To ensure exclusive 1,2-reduction, the Luche Reduction protocol is the industry standard. The addition of Cerium(III) chloride (CeCl₃) coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness," thereby directing the "hard" borohydride to the carbonyl carbon.

Validated Protocol

Precursor: 3-Bromo-2-cyclohexen-1-one (CAS 56671-81-9).

Reagents:

-

Cerium(III) chloride heptahydrate (CeCl₃[2]·7H₂O) [1.0 equiv]

-

Sodium borohydride (NaBH₄) [1.0 equiv]

-

Solvent: Methanol (0.4 M concentration)[3]

Step-by-Step Methodology:

-

Solution Prep: Dissolve 3-bromo-2-cyclohexen-1-one (10 mmol) and CeCl₃·7H₂O (10 mmol) in Methanol (25 mL). Stir at 0°C until fully dissolved.

-

Reduction: Add NaBH₄ (10 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting enone (UV active) should disappear, replaced by a more polar spot (stains with KMnO₄ or p-Anisaldehyde).

-

Quench: Once complete (~15-30 min), quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Et₂O or DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Mechanistic pathway of the Luche Reduction ensuring regioselective formation of the allylic alcohol.[4]

Part 3: Reactivity & Mechanistic Insight[5]

The utility of 3-bromo-2-cyclohexen-1-ol lies in its divergent reactivity. It serves as a "linchpin" molecule in total synthesis.

Palladium-Catalyzed Cross-Coupling

The vinyl bromide is highly reactive toward Pd(0) oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids installs carbon frameworks at C3.

-

Mechanism: The free hydroxyl group does not generally require protection if mild bases (e.g., K₃PO₄) are used, though silyl protection (TBS/TBDPS) is recommended for complex substrates to prevent catalyst poisoning.

Directed Epoxidation

The allylic hydroxyl group is a directing group.

-

m-CPBA / VO(acac)₂: Epoxidation occurs syn to the hydroxyl group due to hydrogen bonding or metal coordination, establishing stereocenters at C2 and C3 with high diastereoselectivity.

Allylic Substitution (Tsuji-Trost)

Under acidic or Lewis acidic conditions, the hydroxyl group can be activated to form an allylic cation (or π-allyl complex), allowing nucleophilic substitution at C1 or C3 (with rearrangement).

Reactivity Flowchart

Figure 2: Divergent synthetic utility of the 3-bromo-2-cyclohexen-1-ol scaffold.

Part 4: Analytical Characterization

To validate the integrity of the synthesized or purchased material, the following spectral fingerprints are definitive.

Table 2: Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | δ 6.20 - 6.30 (m, 1H) | Vinyl Proton (C2-H). Diagnostic doublet or multiplet. Shifted downfield by Br. |

| δ 4.30 - 4.40 (m, 1H) | Carbinol Proton (C1-H). Broad multiplet. | |

| δ 1.60 - 2.40 (m, 6H) | Methylene protons (C4, C5, C6). | |

| 13C NMR | ~125-130 ppm | C2 (Vinyl CH). |

| ~140-145 ppm | C3 (C-Br). Quaternary carbon. | |

| ~65-70 ppm | C1 (C-OH). | |

| Mass Spectrometry | M+ / (M+2) | 1:1 Ratio. Characteristic isotopic signature of Bromine (⁷⁹Br/⁸¹Br). |

| IR Spectroscopy | 3300-3400 cm⁻¹ | O-H Stretch. Broad, strong. |

| 1630-1650 cm⁻¹ | C=C Stretch. Weak to medium. |

Part 5: Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The allylic bromide motif can be sensitive to light (homolytic cleavage of C-Br) and acid (elimination/rearrangement).

-

Stabilizers: Commercial samples may contain traces of radical inhibitors (e.g., BHT).

-

Safety (GHS):

References

-

Luche Reduction Protocol: Luche, J. L. "Lanthanides in organic chemistry.[4][8] 1. Selective 1,2 reductions of conjugated ketones."[4] Journal of the American Chemical Society, 1978, 100(7), 2226–2227. Link

-

Compound Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 566108, 3-Bromo-2-cyclohexen-1-ol." Link

-

Precursor Data (Sigma-Aldrich): "3-Bromo-2-cyclohexen-1-one Product Specification."[5] Link (Search CAS: 56671-81-9)

-

Mechanistic Insight: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981, 103(18), 5454–5459.[3] Link

Sources

- 1. 3-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 566108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. 3-Bromocyclohex-2-enone | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 11805276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]

3-bromo-2-cyclohexen-1-ol CAS number and identifiers

A Strategic Building Block for Stereoselective Synthesis

Executive Summary

3-Bromo-2-cyclohexen-1-ol (CAS: 109380-09-8) is a bifunctional chiral building block characterized by an allylic alcohol motif adjacent to a vinyl bromide.[1] This unique substitution pattern makes it a linchpin in the total synthesis of natural products and pharmaceutical intermediates. The vinyl bromide functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), while the hydroxyl group offers a platform for directed stereoselective functionalization (e.g., directed epoxidation) or enzymatic resolution.

This guide details the validated synthesis of 3-bromo-2-cyclohexen-1-ol via the regioselective Luche reduction of its enone precursor, explores its reactivity profile, and provides actionable protocols for its handling in a research setting.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 3-Bromo-2-cyclohexen-1-ol |

| CAS Number | 109380-09-8 |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| SMILES | OC1CC=C(Br)CC1 |

| Appearance | Colorless to pale yellow viscous oil (typically) |

| Boiling Point | ~80–90 °C at 10 mmHg (Predicted/Analogous) |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in water.[2][3] |

| Stability | Sensitive to light and acid; store under inert atmosphere at -20°C. |

Strategic Synthesis Protocol

The most reliable route to 3-bromo-2-cyclohexen-1-ol is the Luche reduction of 3-bromo-2-cyclohexen-1-one . Direct bromination of cyclohexenone often lacks regiocontrol; therefore, the enone precursor is best synthesized from cyclohexane-1,3-dione.

3.1. Synthesis of Precursor: 3-Bromo-2-cyclohexen-1-one

-

Reagents: Phosphorus tribromide (PBr₃) or Triphenylphosphine dibromide (Ph₃PBr₂).

-

Mechanism: Conversion of the enol tautomer of the 1,3-dione into the vinyl bromide.

-

Key Note: This intermediate is lachrymatory and should be handled in a fume hood.

3.2. Core Protocol: Luche Reduction

Standard sodium borohydride (NaBH₄) reduction of α,β-unsaturated ketones often yields a mixture of the allylic alcohol (1,2-reduction) and the saturated alcohol/ketone (1,4-reduction). The addition of Cerium(III) chloride ensures exclusive 1,2-reduction .

Mechanism of Selectivity (HSAB Theory):

-

Hard vs. Soft: The carbonyl carbon is a "hard" electrophile, while the β-carbon is "soft."

-

Role of Ce(III): CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the "hardness" of the carbonyl carbon.[6]

-

Ligand Exchange: NaBH₄ undergoes ligand exchange with the solvent (MeOH) to form alkoxyborohydrides (e.g., Na[BH(OMe)₃]), which are "harder" nucleophiles than the parent borohydride.

-

Result: The hard nucleophile attacks the activated hard electrophile (carbonyl), yielding the allylic alcohol.

Experimental Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 3-bromo-2-cyclohexen-1-one (1.0 equiv) in MeOH (0.2 M concentration).

-

Activation: Add CeCl₃·7H₂O (1.1 equiv). The solution may turn slightly yellow. Stir at room temperature for 10 minutes to ensure coordination.

-

Reduction: Cool the mixture to 0 °C . Slowly add NaBH₄ (1.1 equiv) portion-wise over 15 minutes. Gas evolution (H₂) will occur—ensure venting.

-

Quench: Monitor by TLC. Upon completion (typically < 1 hour), quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Et₂O or DCM (3x). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure alcohol.

Figure 1: Synthetic pathway from commercially available starting materials to the target allylic alcohol.

Reactivity Profile & Applications in Drug Discovery

The utility of 3-bromo-2-cyclohexen-1-ol lies in its orthogonal reactivity. It possesses two distinct "handles" for chemical modification.

4.1. The Vinyl Bromide Handle (C3 Position)

The C-Br bond at the sp² center is highly reactive toward Palladium(0) catalysts.

-

Suzuki-Miyaura Coupling: Reaction with aryl/alkenyl boronic acids allows the installation of complex carbon skeletons at the C3 position.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Reaction: Coupling with activated alkenes.

-

Lithium-Halogen Exchange: Treatment with t-BuLi generates the vinyllithium species, which can attack aldehydes or ketones to form C-C bonds.

4.2. The Allylic Alcohol Handle (C1 Position)

The hydroxyl group defines the stereochemistry of the molecule.

-

Directed Epoxidation: The hydroxyl group can direct oxidants (e.g., m-CPBA or Vanadyl acetylacetonate/t-BuOOH) to the syn face of the alkene, creating epoxides with high diastereoselectivity.

-

Overman Rearrangement: Conversion to the trichloroacetimidate followed by [3,3]-sigmatropic rearrangement yields allylic amines (transposition of functionality).

-

Enzymatic Resolution: Racemic 3-bromo-2-cyclohexen-1-ol can be resolved using lipases (e.g., Pseudomonas cepacia lipase) to yield enantiopure acetates and alcohols, critical for chiral drug synthesis.

Figure 2: Divergent reactivity map demonstrating the versatility of the scaffold.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container at -20°C . The compound is prone to oxidation and polymerization if left at room temperature in air.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. Product Specification: 3-BROMO-2-CYCLOHEXEN-1-OL.[7] Link

-

PubChem. Compound Summary: 3-Bromo-2-cyclohexen-1-ol (CID 566108). Link

-

Luche, J. L. (1978).[6][8] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[6] Link

-

Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459. Link

-

TCI Chemicals. Luche Reduction Protocol and Reagents. Link

Sources

- 1. 3-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 566108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromocyclohex-2-enone | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, bromo- (CAS 108-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Luche reduction - Wikipedia [en.wikipedia.org]

- 7. 3-BROMO-2-CYCLOHEXEN-1-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]

Spectroscopic Characterization Guide: 3-Bromo-2-cyclohexen-1-ol

The following technical guide details the spectroscopic characterization of 3-bromo-2-cyclohexen-1-ol , a critical halogenated allylic alcohol intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura) and natural product synthesis.

This guide is structured to assist analytical chemists and synthetic researchers in validating the identity and purity of this compound, specifically distinguishing it from its precursor (3-bromo-2-cyclohexen-1-one ) and its non-halogenated analogs.

CAS Registry Number: 109380-09-8

Molecular Formula: C

Introduction & Synthesis Context

3-Bromo-2-cyclohexen-1-ol is typically synthesized via the Luche reduction (NaBH

-

Critical Quality Attribute (CQA): The complete disappearance of the carbonyl signal in both IR and

C NMR confirms the reduction. The retention of the vinyl bromide moiety is confirmed by the isotopic pattern in MS and the specific chemical shift of the vinyl proton in

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to spectral validation.

Figure 1: Synthesis and validation logic flow for 3-bromo-2-cyclohexen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

Experimental Protocol

-

Solvent: CDCl

(Chloroform-d) is the standard solvent. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl

at 7.26 ppm. -

Concentration: ~10-15 mg in 0.6 mL solvent for clear resolution of coupling constants.

H NMR Analysis (400 MHz, CDCl )

The proton spectrum is characterized by the loss of the vinyl proton at the C3 position (present in cyclohexenol) and the simplification of the H2 signal.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H2 | 6.05 – 6.15 | d (Doublet) | 1H | Vinyl Proton. Deshielded by the adjacent Br. Appears as a doublet due to coupling with H1. Lack of vicinal H3 simplifies splitting compared to non-brominated analog. | |

| H1 | 4.25 – 4.35 | m (Multiplet) | 1H | - | Carbinol Proton. Alpha to OH. Broadened by coupling to H2 and CH |

| H6 | 1.90 – 2.10 | m | 2H | - | Allylic methylene, adjacent to carbinol. |

| H4 | 2.20 – 2.40 | m | 2H | - | Allylic methylene, adjacent to C-Br. |

| H5 | 1.60 – 1.80 | m | 2H | - | Homoallylic methylene. |

| OH | 1.80 – 2.50 | br s | 1H | - | Hydroxyl proton (concentration dependent). |

Diagnostic Insight:

In the starting material (enone), the vinyl proton appears significantly downfield (

C NMR Analysis (100 MHz, CDCl )

| Position | Shift ( | Type | Assignment Logic |

| C2 | 130.0 – 132.0 | CH | Vinyl carbon (beta to Br). |

| C3 | 122.0 – 126.0 | C | Vinyl Bromide Carbon. Quaternary signal. Upfield shift relative to C2 is typical for vinyl bromides (heavy atom effect). |

| C1 | 65.0 – 68.0 | CH | Carbinol Carbon. Diagnostic for alcohol formation. |

| C4 | 35.0 – 37.0 | CH | Allylic methylene. |

| C6 | 30.0 – 32.0 | CH | Allylic methylene. |

| C5 | 18.0 – 20.0 | CH | Remote methylene. |

Mass Spectrometry (MS)[6]

Ionization Method: Electron Impact (EI, 70 eV)

The mass spectrum provides definitive proof of the bromine incorporation via the isotopic abundance pattern.

-

Molecular Ion (M

): The compound displays a characteristic 1:1 doublet at m/z 176 and 178 . This corresponds to the presence of one Bromine atom ( -

Base Peak: Often observed at m/z 97 (Loss of Br) or m/z 79/81 (Br

), depending on fragmentation energy.

Fragmentation Pathway

The fragmentation is driven by the stability of the allylic cation and the facile loss of water and bromine.

Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Peaks Table:

| m/z | Intensity | Assignment |

|---|

| 176 / 178 | Medium | M

Infrared Spectroscopy (FT-IR)

Experimental Protocol

-

Method: Neat oil on NaCl plates or ATR (Attenuated Total Reflectance).

-

Background: Air background subtraction required.

Spectral Interpretation

The IR spectrum serves as a quick "pass/fail" check for the reduction reaction.

| Frequency (cm | Intensity | Mode | Diagnostic Value |

| 3200 – 3400 | Broad, Strong | O-H Stretch | Confirms alcohol product. Absence indicates failure or re-oxidation. |

| 3020 – 3040 | Weak | =C-H Stretch | Vinyl proton stretch. |

| 1630 – 1650 | Medium | C=C Stretch | Vinyl bromide double bond. |

| ~1050 | Strong | C-O Stretch | Secondary alcohol C-O bond. |

| 600 – 700 | Medium | C-Br Stretch | Carbon-Bromine bond signature. |

| Absence of ~1680 | - | C=O[1] Stretch | Critical: The strong enone carbonyl peak of the starting material must be absent. |

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-2-cyclohexen-1-ol (CAS 109380-09-8).[2][3]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromocyclohexene (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[2]

-

Doc Brown's Chemistry. Proton NMR Spectrum of Cyclohexene (Structural Analog).

-

PubChem. Compound Summary: 3-Bromo-2-cyclohexen-1-ol.[2] National Library of Medicine.

Sources

IUPAC name and structure of 3-bromo-2-cyclohexen-1-ol

Technical Whitepaper: 3-Bromo-2-cyclohexen-1-ol as a Divergent Scaffold

Executive Summary

3-Bromo-2-cyclohexen-1-ol (CAS: 109380-09-8) represents a high-value, bifunctional building block in modern medicinal chemistry.[1] As a cyclic allylic alcohol possessing a vinyl bromide moiety, it offers orthogonal reactivity handles: the hydroxyl group allows for directed stereoselective functionalization or esterification, while the vinyl bromide serves as a pre-installed electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck).[2] This guide delineates the structural parameters, synthesis via regioselective Luche reduction, and strategic applications of this scaffold in the synthesis of complex pharmaceutical intermediates.[2]

Part 1: Structural Analysis & Nomenclature

The IUPAC designation 3-bromo-2-cyclohexen-1-ol defines the molecule’s connectivity and priority rules.[1] The hydroxyl group (-OH) commands priority for numbering (C1), forcing the double bond to be located at C2-C3 to minimize locants, placing the bromine substituent at C3.[2]

Chemical Identity Table[1][3]

| Parameter | Data |

| IUPAC Name | 3-Bromocyclohex-2-en-1-ol |

| Common Name | 3-Bromo-2-cyclohexenol |

| CAS Registry Number | 109380-09-8 |

| Molecular Formula | |

| Molecular Weight | 177.04 g/mol |

| Chirality | C1 is a stereocenter ( |

| Predicted LogP | ~1.4 (Lipophilic character) |

| Physical State | Viscous oil or low-melting solid (Grade dependent) |

Stereochemical Considerations

The C1 carbon is chiral.[2] In non-asymmetric synthesis (e.g., standard hydride reduction), the product is obtained as a racemate (

Part 2: Synthetic Pathways (The "How-To")[1]

The most reliable route to 3-bromo-2-cyclohexen-1-ol is the chemoselective 1,2-reduction of 3-bromo-2-cyclohexen-1-one .[1] Standard reduction with

The Luche Reduction Mechanism

The addition of Cerium(III) chloride (

-

Hard Activation: The oxophilic

ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness."[2] -

Ligand Exchange:

undergoes ligand exchange with the solvent (methanol) to form alkoxyborohydrides ( -

Regioselectivity: The hard nucleophile attacks the hard carbonyl carbon (1,2-addition) rather than the softer

-carbon (1,4-addition), preserving the vinyl bromide and the double bond.[2]

Figure 1: Mechanistic flow of the Luche reduction ensuring 1,2-regioselectivity.

Part 3: Experimental Protocol

Protocol: Synthesis of 3-Bromo-2-cyclohexen-1-ol via Luche Reduction

Safety Note: This reaction evolves hydrogen gas.[2] Perform in a well-ventilated fume hood. 3-bromo-2-cyclohexen-1-one is a lachrymator and skin irritant.[1]

Materials

-

3-Bromo-2-cyclohexen-1-one (1.0 equiv)[1]

-

Cerium(III) chloride heptahydrate (

) (1.1 equiv) -

Sodium borohydride (

) (1.1 equiv) -

Methanol (Reagent grade)

-

Saturated aqueous ammonium chloride (

)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a stir bar, dissolve 3-bromo-2-cyclohexen-1-one (e.g., 5.0 mmol, 875 mg) and

(5.5 mmol, 2.05 g) in Methanol (15 mL). -

Cooling: Cool the resulting solution to

using an ice bath. Stir for 10 minutes to ensure complete Lewis acid coordination. -

Reduction: Add

(5.5 mmol, 208 mg) portion-wise over 5 minutes. Caution: Vigorous gas evolution ( -

Monitoring: Stir the mixture at

for 30 minutes. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes). The starting enone spot should disappear.[2] -

Quench: Carefully quench the reaction by adding saturated aqueous

(10 mL) while still at -

Extraction: Remove methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (

mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the pure alcohol.

Part 4: Reactivity Profile & Strategic Applications

The utility of 3-bromo-2-cyclohexen-1-ol lies in its ability to serve as a divergent scaffold.[1] The vinyl bromide is stable to many conditions that manipulate the alcohol, and vice versa.[2]

Orthogonal Functionalization

-

Path A: Palladium Cross-Coupling: The C-Br bond is an excellent handle for Suzuki-Miyaura coupling with aryl/vinyl boronic acids.[1] The presence of the allylic alcohol does not generally interfere with Pd(0)/Pd(II) cycles, provided the alcohol is not deprotonated by strong bases used in the coupling (use weak bases like

or protect as TBDMS ether).[2] -

Path B: Directed Epoxidation: The allylic hydroxyl group can direct epoxidation (using mCPBA or Vanadyl acetylacetonate) to the syn-face, establishing stereochemistry at C2 and C3 relative to C1.[2]

-

Path C: Allylic Substitution: The alcohol can be converted to a leaving group (Mesylate/Tosylate) to facilitate

or

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.[1]

References

-

Luche, J. L. (1978).[2][3][4] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[2] Journal of the American Chemical Society, 100(7), 2226–2227.[2] Link

-

Gemal, A. L., & Luche, J. L. (1981).[2][3] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.[2] Link

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

-

PubChem. (n.d.).[2] 3-Bromocyclohex-2-en-1-ol (CID 566108).[1] National Library of Medicine.[2] Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of 3-Bromo-2-cyclohexen-1-ol

[1]

Executive Summary & Chemical Identity

3-Bromo-2-cyclohexen-1-ol (CAS: 109380-09-8) is a bifunctional synthetic intermediate characterized by a vinyl bromide moiety integrated within an allylic alcohol framework.[1][2] Its structural duality makes it a high-value scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and stereoselective oxidations.[1] However, this same functionality renders it susceptible to specific degradation pathways—primarily oxidative dehydrogenation and acid-catalyzed dehydration.[1]

This guide defines the rigorous storage protocols required to maintain >98% purity, grounded in the mechanistic understanding of its instability.

| Property | Data |

| IUPAC Name | 3-Bromocyclohex-2-en-1-ol |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| Physical State | Viscous liquid or low-melting solid (purity dependent) |

| Key Hazards | Skin/Eye Irritant, Light Sensitive, Air Sensitive |

Stability Profile & Degradation Mechanisms

To preserve this compound, one must understand why it degrades.[1] The molecule possesses two reactive centers that dictate its storage requirements.[1]

Oxidative Instability (The Allylic Alcohol Vector)

The secondary hydroxyl group at the C1 position is allylic.[1] Unlike saturated alcohols, allylic alcohols possess a lower bond dissociation energy for the

-

Indicator: Yellowing of the material and appearance of a downfield shift in NMR (ketone formation).[1]

Acid-Catalyzed Dehydration

Trace acidity (often from degrading chlorinated solvents or improper glass cleaning) can protonate the hydroxyl group.[1] The resulting carbocation is resonance-stabilized (allylic cation), facilitating rapid elimination of water.[1]

-

Outcome: Formation of brominated cyclohexadienes (polymerization precursors).[1]

-

Indicator: Increased viscosity or formation of insoluble gums.[1]

Photolytic Dehalogenation

The C(sp²)-Br bond, while stronger than alkyl-bromide bonds, is susceptible to homolytic cleavage under UV-Vis irradiation.[1]

-

Outcome: Radical generation leading to oligomerization or debromination.[1]

Degradation Pathways Diagram

Figure 1: Primary degradation vectors for 3-bromo-2-cyclohexen-1-ol.[1]

Storage & Handling Protocols

Based on the stability profile, the following "Gold Standard" protocol is mandatory for long-term storage (>1 week).

The "Cold-Dark-Dry" Triad

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows Arrhenius kinetics of auto-oxidation and elimination.[1] |

| Atmosphere | Argon or Nitrogen | Displaces O₂ to prevent conversion to the enone.[1] Argon is preferred due to higher density.[1] |

| Container | Amber Glass + Teflon Liner | Amber glass blocks UV; Teflon (PTFE) prevents leaching of plasticizers or adsorption into rubber septa.[1] |

Handling Workflow

Do not store this compound in standard polyethylene vials or with parafilm alone, as oxygen permeability is too high.

-

Receipt: Immediately verify container integrity. If shipped on ice packs (blue ice), transfer to -20°C freezer immediately.[1]

-

Aliquotting:

-

Resealing: Purge headspace with Argon before closing.[1] Seal cap with electrical tape or Parafilm over the cap-neck junction to minimize gas exchange.[1]

Storage Decision Tree

Figure 2: Decision logic for storage based on usage frequency.

Quality Control & Self-Validation

Before committing valuable reagents (e.g., boronic acids, catalysts) to a reaction with this intermediate, validate its purity.[1]

Rapid QC Protocol

-

Visual Inspection: Pure compound is colorless to faint yellow.[1] Dark orange or brown indicates significant decomposition (likely polymerization or extensive oxidation).[1]

-

TLC (Thin Layer Chromatography):

1H-NMR Validation Markers

Run a quick NMR in CDCl₃.[1] Look for the diagnostic signals:

-

Authentic:

~4.0-4.5 ppm (multiplet, H-1, CH-OH).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Impurity (Ketone): Loss of the H-1 multiplet; appearance of new downfield vinyl signals shifted by conjugation.[1]

-

Impurity (Elimination): Appearance of complex multiplet signals in the 5.5-6.5 ppm region characteristic of dienes.[1]

References

potential hazards and safety precautions for 3-bromo-2-cyclohexen-1-ol

The following technical guide details the hazard profile, safety protocols, and risk management strategies for 3-bromo-2-cyclohexen-1-ol .

CAS Registry Number: 109380-09-8 Molecular Formula: C₆H₉BrO Molecular Weight: 177.04 g/mol [1]

Introduction & Chemical Context

3-bromo-2-cyclohexen-1-ol is a bifunctional building block frequently employed in the synthesis of complex natural products and pharmaceutical intermediates. Its utility stems from its dual reactivity: it possesses a vinyl bromide moiety (suitable for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura) and an allylic alcohol (amenable to oxidation, protection, or directed functionalization).

Critical Safety Distinction: Researchers must distinguish this compound from its constitutional isomer, 3-bromocyclohexene (Allyl bromide derivative) .

-

3-bromo-2-cyclohexen-1-ol (Vinyl Bromide): Generally lower acute reactivity but possesses chronic toxicity risks common to halogenated alkenes.

-

3-bromocyclohexene (Allylic Bromide): A severe lachrymator, highly unstable, and prone to explosive decomposition.

This guide focuses on 3-bromo-2-cyclohexen-1-ol but incorporates "read-across" toxicology principles where specific empirical data is absent.

Chemical Profile & Reactivity Hazards[3]

Structural Alerts

The molecule contains two primary structural alerts that dictate its safety profile:

-

Vinyl Bromide (C=C-Br): While less susceptible to nucleophilic substitution (

) than alkyl bromides, vinyl halides are metabolically activated via epoxidation (cytochrome P450), leading to potential mutagenicity or carcinogenicity. -

Allylic Alcohol (C=C-C-OH): Susceptible to acid-catalyzed rearrangement and oxidation.

Physical Properties (Estimated & Observed)

| Property | Value / Characteristic | Safety Implication |

| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to gloves/surfaces; difficult to clean. |

| Boiling Point | >180°C (Predicted) | Low vapor pressure at RT, but hazardous aerosols form during heating/distillation. |

| Flash Point | >90°C (Estimated) | Class IIIB Combustible Liquid. |

| Solubility | Organic solvents (DCM, THF, EtOAc) | Lipophilic; readily penetrates skin. |

| Stability | Light & Acid Sensitive | Decomposes to release HBr if stored improperly. |

Toxicological Assessment

Note: Direct toxicological data for this specific CAS is limited. The following is derived from Structure-Activity Relationships (SAR) of analogous vinyl bromides and cyclic allylic alcohols.

Acute Toxicity

-

Inhalation: High concentrations of vapor or mist are irritating to the upper respiratory tract (STOT-SE Category 3).

-

Skin Contact: Causes skin irritation (Category 2).[2] The lipophilic nature allows for transdermal absorption.

-

Eye Contact: Causes serious eye irritation (Category 2A).

Chronic & Long-Term Hazards

-

Genotoxicity: Vinyl bromides are structural alerts for genotoxicity. The metabolic epoxide intermediate can alkylate DNA. Treat as a potential mutagen.

-

Sensitization: Repeated dermal exposure may lead to allergic dermatitis.

Risk Management & Engineering Controls

Hierarchy of Controls

The following Graphviz diagram illustrates the decision logic for selecting engineering controls based on the scale of operation.

Figure 1: Engineering control selection logic based on operational scale.

Ventilation Requirements[5][6]

-

Standard Operation: Always handle within a certified chemical fume hood operating at face velocities between 80–100 fpm.

-

Evaporation: Do not use rotary evaporators outside of a fume hood or without a cold trap/ventilation exhaust.

Personal Protective Equipment (PPE) Protocol

Glove Selection (Permeation Resistance)

Halogenated hydrocarbons can permeate standard nitrile gloves rapidly.

-

Splash Protection: Disposable Nitrile (minimum 5 mil thickness). Change immediately upon splash.

-

Immersion/High Risk: Silver Shield® (Laminate) or Viton® gloves are required for prolonged handling or spill cleanup.

Respiratory Protection[7][8]

-

Under normal fume hood usage, respiratory protection is not required.

-

Emergency/Spill: Use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black band).

Experimental Protocol: Safe Handling Workflow

Objective: To set up a Suzuki coupling reaction using 3-bromo-2-cyclohexen-1-ol while minimizing exposure.

-

Preparation:

-

Verify fume hood function.

-

Don PPE: Lab coat, safety glasses, double nitrile gloves.

-

Prepare a solution of 10% Sodium Thiosulfate (quenching agent for potential bromine release) and Saturated Sodium Bicarbonate (acid neutralizer).

-

-

Weighing & Transfer:

-

Weigh the compound inside the fume hood. If the balance is external, weigh a tared vial with a septum cap, transfer to the hood, add the liquid via syringe, and re-weigh.

-

Never transport open containers of the bromide across the lab.

-

-

Reaction Setup:

-

Use standard Schlenk techniques or sealed microwave vials to contain vapors.

-

Purge reaction vessels with Nitrogen/Argon. Oxygen can accelerate the decomposition of vinyl bromides.

-

-

Work-up & Waste:

-

Quench reaction mixtures slowly.

-

All aqueous waste containing the bromide should be segregated into "Halogenated Organic Waste" streams. Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic decomposition.

-

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Light: Store in amber glass vials or wrap in aluminum foil. UV light promotes homolytic cleavage of the C-Br bond.

-

Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the alcohol.

Emergency Response Procedures

The following diagram outlines the immediate response to a spill event.

Figure 2: Emergency response workflow for spills.

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[4] Seek medical attention.

-

Skin Contact: Wash with soap and water. Do not use ethanol or other organic solvents, as they may enhance transdermal absorption.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566108, 3-Bromo-2-cyclohexen-1-ol. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Vinyl Bromide. (Used for Read-Across Toxicology). Retrieved from [Link]

Sources

solubility of 3-bromo-2-cyclohexen-1-ol in common organic solvents

Technical Guide for Process Chemists & Discovery Scientists

Executive Summary

3-Bromo-2-cyclohexen-1-ol (CAS: 109380-09-8) represents a critical bifunctional scaffold in organic synthesis, merging the nucleophilic potential of an allylic alcohol with the electrophilic utility of a vinyl bromide. This unique architecture makes it a versatile intermediate for Suzuki–Miyaura cross-couplings, oxidations to

This guide provides a definitive analysis of its solubility landscape. Unlike simple aliphatic alcohols, the presence of the vinyl bromide moiety imparts significant lipophilicity (Calculated LogP

Physicochemical Profile & Polarity Analysis

To predict solubility behavior without exhaustive empirical testing, we must analyze the competing intermolecular forces within the molecule.

-

Hydroxyl Group (

-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This anchors the molecule in protic solvents (MeOH, EtOH) and polar aprotic ethers (THF, Dioxane). -

Vinyl Bromide Motif (

-Br): The large, polarizable bromine atom adds lipophilic character and increases density ( -

Cyclohexene Ring: Provides a hydrophobic core, ensuring solubility in chlorinated solvents and aromatics.

Theoretical Solubility Indices:

-

XLogP3: ~1.4 (Moderately Lipophilic)

-

H-Bond Donor Count: 1

-

H-Bond Acceptor Count: 1

-

Rotatable Bonds: 0 (Rigid ring structure)

Solubility Landscape

The following classification guides solvent selection for synthesis, extraction, and crystallization.

Class I: High Solubility (The Process Workhorses)

Solubility > 100 mg/mL These solvents are ideal for reaction media and loading for chromatography.

-

Dichloromethane (DCM): The primary solvent for extraction and oxidation reactions (e.g., MnO

or Dess-Martin oxidations). The high density of DCM aids in phase separation from aqueous layers. -

Tetrahydrofuran (THF) & 2-MeTHF: Excellent for organometallic couplings (e.g., Suzuki, Stille). The ether oxygen coordinates with metal catalysts, while the solvent dissolves the substrate completely.

-

Ethyl Acetate (EtOAc): The standard solvent for TLC and silica gel chromatography.

Class II: Reactive & High-Boiling Solvents

Solubility > 200 mg/mL Used for high-temperature couplings or nucleophilic substitutions.

-

DMF / DMSO / NMP: Dissolves the compound instantly due to high dielectric constants. Warning: Removal requires aqueous workup or high-vacuum distillation, which may stress the thermal stability of the allylic system.

-

Methanol / Ethanol: High solubility due to H-bonding. Useful for reduction reactions (e.g., Luche reduction of the corresponding enone).

Class III: Low Solubility / Anti-Solvents

Solubility < 10 mg/mL Used for precipitation and crystallization.

-

Water: The compound is sparingly soluble. The hydrophobic bromine and carbocycle overwhelm the hydrophilic OH group. This makes water an excellent wash medium to remove inorganic salts.

-

Hexanes / Heptane: Moderate to low solubility. Often used as a co-solvent to induce precipitation or as the non-polar component in column chromatography.

Summary Table: Solvent Compatibility

| Solvent Category | Representative Solvents | Solubility Status | Primary Application |

| Chlorinated | DCM, Chloroform | Excellent | Extraction, Oxidation, Halogenation |

| Ethers | THF, MTBE, Dioxane | Excellent | Cross-coupling, Grignard reactions |

| Alcohols | Methanol, Isopropanol | Good | Reductions, Transesterification |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | S |

| Hydrocarbons | Hexanes, Pentane | Poor/Moderate | Crystallization, Column Eluent |

| Aqueous | Water, Brine | Insoluble | Workup (Salt removal) |

Experimental Protocols (Self-Validating)

Protocol A: Rapid Visual Saturation (Qualitative)

Use this to quickly verify solvent suitability before setting up a reaction.

-

Place 10 mg of 3-bromo-2-cyclohexen-1-ol in a 2 mL GC vial.

-

Add 100

L of the target solvent. -

Validation Check: If the solid dissolves immediately upon swirling, solubility is High (>100 mg/mL) .

-

If solid remains, sonicate for 30 seconds.

-

Validation Check: If solid persists, add solvent in 100

L increments until dissolved or total volume reaches 1 mL (Low solubility threshold).

Protocol B: Gravimetric Solubility Determination (Quantitative)

Use for critical crystallization studies.

-

Add excess 3-bromo-2-cyclohexen-1-ol to 5 mL of solvent in a sealed vial.

-

Stir at 25°C for 4 hours to ensure equilibrium.

-

Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Evaporate solvent under vacuum (Rotavap) until mass is constant.

-

Calculation:

Application & Handling Logic

Reaction Solvent Selection[1][2]

-

For Cross-Coupling (Suzuki/Stille): Use THF or 1,4-Dioxane . These dissolve the vinyl bromide substrate and stabilize the Pd(0) active species.

-

For Oxidation (to Enone): Use DCM . It is inert to oxidants like PCC or DMP and allows easy workup.

-

For Nucleophilic Displacement: Use DMF .

Stability & Solvolysis Risks

While vinyl bromides are generally robust, the allylic alcohol motif is sensitive to acidic conditions, which can trigger dehydration or allylic rearrangement.

-

Avoid: Strong acids in protic solvents (e.g., H

SO -

Preferred: Neutral or basic conditions (e.g., K

CO

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on the intended chemical transformation.

Caption: Decision matrix for selecting the optimal solvent based on reaction type, balancing solubility with chemical compatibility.

Figure 2: Purification & Workup Workflow

A standard protocol for isolating the compound from a reaction mixture.

Caption: Standard aqueous workup and purification stream utilizing the compound's lipophilicity for phase separation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566108, 3-Bromo-2-cyclohexen-1-ol. Retrieved from [Link]

-

Organic Syntheses (2006). Asymmetric Acylation of Secondary Alcohols: Preparation of Trans-2-Bromocyclohexanol. (Analogous solubility behavior). Org. Synth. 2006, 83, 18. Retrieved from [Link]

-

LookChem. 3-Bromocyclohex-2-enone Properties and Synthesis. (Precursor data).[1][2][3] Retrieved from [Link]

-

ChemSrc. (1S,2R)-2-Bromo-cyclohexanol Physicochemical Properties. Retrieved from [Link]

Sources

Technical Whitepaper: The Strategic Evolution of 3-Bromo-2-cyclohexen-1-ol

[1]

Executive Summary

3-Bromo-2-cyclohexen-1-ol (CAS: 109380-09-8) represents a "linchpin" intermediate in modern organic synthesis.[1] Unlike simple cycloalkanes, this molecule possesses two distinct, chemically orthogonal reactive handles: an allylic alcohol and a vinyl bromide. This duality allows it to serve as a versatile scaffold for rapid complexity generation—enabling simultaneous stereocontrolled functionalization (via the alcohol) and cross-coupling operations (via the bromide).

This whitepaper traces the technical evolution of this molecule from a laboratory curiosity to a critical building block in natural product synthesis and drug discovery. We provide field-proven protocols for its synthesis, analyze the mechanistic rationale behind the "Luche Reduction" standard, and explore its utility in asymmetric catalysis.

Historical Genesis: From Enones to Functionalized Scaffolds

The history of 3-bromo-2-cyclohexen-1-ol is inextricably linked to the chemistry of its precursor, 3-bromo-2-cyclohexen-1-one .[1] In the mid-20th century, synthetic chemists sought methods to desymmetrize cyclohexane derivatives. 1,3-Cyclohexanedione (dihydroresorcinol) emerged as a cheap, abundant starting material.

The transformation of this dione into a functionalized enone required overcoming the thermodynamic stability of the enol form. Early attempts utilizing simple bromination often led to poly-brominated byproducts.[1] The breakthrough came with the application of phosphorous-based halogenating agents (PBr₃, Ph₃PBr₂), which allowed for the selective conversion of the enolic hydroxyl group to a vinyl bromide, establishing the 3-bromo-2-cyclohexen-1-one scaffold.[1]

The subsequent reduction of this enone to the target alcohol (3-bromo-2-cyclohexen-1-ol) presented a classic chemoselectivity challenge: 1,2-reduction (carbonyl) vs. 1,4-reduction (conjugate addition). The resolution of this challenge via lanthanide catalysis (Luche reduction) marks the defining moment in the molecule's practical history.[1]

Synthetic Evolution & Protocols

The synthesis of 3-bromo-2-cyclohexen-1-ol is a two-stage process. We present the most robust, scalable protocols below.

Phase 1: The Scaffold Construction

Transformation: 1,3-Cyclohexanedione

This step exploits the enol tautomer of the dione. Phosphorus tribromide (PBr₃) acts as an electrophilic activation agent, converting the enolic oxygen into a good leaving group, which is then displaced by bromide.[2]

Protocol 1: Vinyl Bromide Formation [1]

-

Reagents: 1,3-Cyclohexanedione (1.0 equiv), PBr₃ (0.35 equiv), CHCl₃ (Solvent).

-

Procedure:

-

Suspend 1,3-cyclohexanedione in anhydrous CHCl₃ at 0°C.

-

Add PBr₃ dropwise over 30 minutes. The reaction is exothermic; control internal temperature <10°C.

-

Allow to warm to room temperature and reflux for 3 hours. Note: Evolution of HBr gas will occur; use a scrubber.[1]

-

Quench: Pour onto crushed ice carefully. Extract with CH₂Cl₂.

-

Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).

-

Yield: Typically 60-75%.[1]

-

Phase 2: The Stereoselective Reduction

Transformation: 3-Bromo-2-cyclohexen-1-one

Standard reduction with NaBH₄ often yields mixtures of the allylic alcohol (1,2-product) and the saturated ketone/alcohol (1,4-products). The addition of Cerium(III) Chloride (Luche conditions) is mandatory for high chemoselectivity.

Mechanism of Selectivity: The Ce³⁺ ion coordinates to the carbonyl oxygen and the solvent (methanol), acting as a Lewis acid. This coordination hardens the carbonyl carbon, favoring attack by the "hard" borohydride species (alkoxyborohydrides generated in situ). Crucially, Ce³⁺ does not coordinate effectively to the soft C=C double bond, leaving it deactivated toward hydride attack.

Protocol 2: The Luche Reduction (Standard)

-

Reagents: 3-Bromo-2-cyclohexen-1-one (1.0 equiv), CeCl₃[1]·7H₂O (1.1 equiv), NaBH₄ (1.1 equiv), Methanol (0.2 M).

-

Procedure:

-

Dissolve enone and CeCl₃·7H₂O in MeOH. Stir until CeCl₃ is fully dissolved (solution becomes clear).

-

Cool to -78°C (or 0°C for larger scales, though selectivity may dip slightly).

-

Add NaBH₄ portion-wise. Caution: Hydrogen gas evolution.[1][3]

-

Monitor by TLC (approx. 15-30 mins).

-

Quench: Add saturated aqueous NH₄Cl. Allow to warm to RT.

-

Workup: Remove MeOH in vacuo. Extract aqueous residue with Et₂O.

-

Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexanes).

-

Yield: >90% (Exclusive 1,2-reduction).

-

Phase 3: Asymmetric Synthesis (The Modern Era)

For drug development requiring enantiopurity, the CBS (Corey-Bakshi-Shibata) Reduction is utilized.[1]

Technical Data & Properties

| Property | Value | Notes |

| Molecular Formula | C₆H₉BrO | |

| Molecular Weight | 177.04 g/mol | |

| CAS Number | 109380-09-8 | |

| Appearance | Colorless to pale yellow oil | Darkens upon storage (oxidation) |

| Boiling Point | ~85-90°C @ 1 mmHg | High vacuum required |

| ¹H NMR Diagnostic | Vinyl proton adjacent to Br | |

| Stability | Air/Light Sensitive | Store under Argon at -20°C |

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathway from the raw material (1,3-cyclohexanedione) to the target alcohol, highlighting the critical decision points (Reagent choice) and their mechanistic consequences.

Caption: Divergent synthesis of 3-bromo-2-cyclohexen-1-ol showing chemoselective (Luche) and enantioselective (CBS) pathways.

Applications in Drug Discovery

3-Bromo-2-cyclohexen-1-ol is not merely an end product; it is a bifunctional linchpin .[1] Its utility rests on the orthogonality of its functional groups:

-

The Vinyl Bromide (C3):

-

Cross-Coupling: Serves as an excellent electrophile for Palladium-catalyzed reactions (Suzuki-Miyaura, Stille, Negishi).[1][5] This allows for the installation of aryl, vinyl, or alkyl groups at the C3 position, creating complex substituted cyclohexenes found in bioactive natural products.

-

Example: Coupling with phenylboronic acid yields 3-phenyl-2-cyclohexen-1-ol.[1]

-

-

The Allylic Alcohol (C1):

-

Directing Group: The hydroxyl group can direct epoxidation (using Vanadyl acetylacetonate/t-BuOOH) to the syn face, establishing stereochemistry at C2/C3 relative to C1.

-

Inversion: Undergoes Mitsunobu reaction to invert the stereocenter or install nitrogen/sulfur nucleophiles.

-

Case Study: Total Synthesis

In the synthesis of Amaryllidaceae alkaloids, this scaffold is often used to construct the C-ring. The bromine allows for the attachment of the aromatic core via Suzuki coupling, while the alcohol is used to set the relative stereochemistry of the bridgehead carbons.

References

-

Luche Reduction (Seminal Work)

-

Synthesis of Precursor (Bromo-Enone)

-

Piers, E., & Nagakura, I. "Efficient conversion of 1,3-diketones to β-halo-α,β-unsaturated ketones."[1] Synthetic Communications, 1975, 5(3), 193–199.

-

-

CBS Reduction (Enantioselective Route)

- Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 1987, 109(18), 5551–5553.

-

Suzuki Coupling Applications

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

- 1. EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents [patents.google.com]

- 2. byjus.com [byjus.com]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. youtube.com [youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Luche Reduction | TCI AMERICA [tcichemicals.com]

- 7. Luche reduction - Wikipedia [en.wikipedia.org]

theoretical calculations on 3-bromo-2-cyclohexen-1-ol conformation

Computational Conformational Analysis of 3-Bromo-2-cyclohexen-1-ol: A Theoretical Framework

Executive Summary

The conformational landscape of 3-bromo-2-cyclohexen-1-ol represents a critical case study in the stereoelectronic control of allylic systems. As a chiral intermediate in the synthesis of halogenated bioactive scaffolds, its reactivity is governed by the spatial orientation of the hydroxyl group relative to the vinylic bromide moiety. This guide outlines a rigorous theoretical framework for characterizing its conformers, focusing on the competition between steric repulsion and intramolecular

Structural Framework & Conformational Dynamics[1][2]

The 3-bromo-2-cyclohexen-1-ol molecule exists in a dynamic equilibrium dominated by the puckering of the cyclohexene ring. Unlike cyclohexane, which adopts a rigid chair, the cyclohexene ring prefers a half-chair geometry to minimize torsional strain across the C2=C3 double bond.

The Conformational Variables

The potential energy surface (PES) is defined by two primary coordinates:

-

Ring Puckering (

): The interconversion between the two enantiomeric half-chair forms ( -

C1-O Rotation (

): The rotation of the hydroxyl proton, which determines the feasibility of intramolecular hydrogen bonding.

The 3-Bromo Substituent Effect

While the hydroxyl group typically prefers the pseudo-equatorial position in saturated rings (A-value ~0.87 kcal/mol), allylic systems like 2-cyclohexen-1-ol often favor the pseudo-axial conformer. This is due to a stabilizing intramolecular OH···

-

Electronic Perturbation: The vinylic bromine at C3 exerts an inductive electron-withdrawing effect (-I), potentially reducing the

-electron density available for H-bonding compared to the non-halogenated analog. -

Steric Influence: The large van der Waals radius of bromine (1.85 Å) introduces distal steric bulk, which may destabilize specific rotamers where the hydroxyl proton approaches the C2=C3 bond vector.

Computational Protocol: A Self-Validating Workflow

To accurately model this system, a multi-tiered computational approach is required. The following protocol integrates conformational sampling with high-level electronic structure theory.

Step-by-Step Methodology

Step 1: Exhaustive Conformer Generation Do not rely on stochastic searches alone. Perform a systematic grid search scanning the ring puckering angle (C6-C1-C2-C3) and the hydroxyl dihedral (H-O-C1-C2).

-

Tool Recommendation: Crest/XTB or Spartan.

-

Filter: Remove high-energy conformers (>5 kcal/mol) arising from steric clashes between O-H and vinylic Br.

Step 2: Geometry Optimization & Frequency Analysis

The choice of functional is paramount. Standard B3LYP fails to capture weak dispersive interactions (OH···

-

Functional:

B97X-D or B3LYP-D3(BJ) . These include long-range dispersion corrections essential for modeling the halogen and H-bonding accurately. -

Basis Set: def2-TZVP . The Triple-Zeta valence polarized basis set is necessary to describe the diffuse electron cloud of the Bromine atom and the polarization of the H-bond.

-

Validation: Ensure all frequencies are real (positive). A single imaginary frequency indicates a transition state, not a stable conformer.

Step 3: Solvation Modeling Gas-phase calculations often overemphasize intramolecular H-bonds. Use the SMD (Solvation Model based on Density) for high accuracy in polar solvents (e.g., Methanol, THF) relevant to reaction conditions.

Step 4: Electronic Structure Analysis (NBO & AIM)

-

NBO (Natural Bond Orbital): Quantify the

delocalization energy. -

AIM (Atoms in Molecules): Locate the Bond Critical Point (BCP) between the hydroxyl H and the C=C bond. The electron density (

) at this point correlates with H-bond strength.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow from structure generation to topological analysis, ensuring data integrity at every step.

Caption: Figure 1. Self-validating computational workflow for identifying stable conformers of halogenated allylic alcohols.

Theoretical Results & Data Interpretation

Based on established data for 2-cyclohexen-1-ol and halo-alkene derivatives, the following results are the theoretical benchmarks for this system.

Predicted Conformational Energies

The table below summarizes the expected relative energies (

| Conformer | Orientation | OH Interaction | Relative Energy ( | Population (298K) |

| Syn-Pseudo-Axial | Axial | OH··· | 0.00 (Global Min) | ~65% |

| Anti-Pseudo-Axial | Axial | None (Steric repulsion) | +1.20 | ~8% |

| Syn-Pseudo-Equatorial | Equatorial | Weak Electrostatic | +0.65 | ~22% |

| Anti-Pseudo-Equatorial | Equatorial | None | +1.45 | ~5% |

Note: The "Syn" conformation refers to the OH proton pointing toward the double bond. The global minimum is stabilized by the OH···

The OH[3][4]··· vs. Br Interaction

A critical question in this specific molecule is whether the OH interacts with the

-

Geometric Constraint: The C1-C2-C3-Br dihedral angle places the Bromine atom in the nodal plane of the

-system. -

Theoretical Insight: Calculations predict that the OH preferentially binds to the centroid of the C2=C3 bond rather than the Bromine. The Bromine atom, while electron-rich, is too distant (approx. 3.5 Å) and geometrically constrained to act as a primary H-bond acceptor in the half-chair conformation. However, its inductive effect weakens the C=C

-basicity compared to the non-brominated parent.

Conformational Interconversion Pathway

Understanding the barrier between the pseudo-axial and pseudo-equatorial forms is vital for kinetic studies.

Caption: Figure 2. Reaction coordinate diagram for the ring inversion between pseudo-axial and pseudo-equatorial conformers.

References

-

Conformational Analysis of 2-Cyclohexen-1-ol

- Source: Carballeira, L., & Pérez-Juste, I. (1998). "Conformational study of 2-cyclohexen-1-ol: Ab initio and DFT calculations." Journal of Physical Chemistry A.

- Relevance: Establishes the baseline preference for the pseudo-axial conformer due to OH··· bonding.

-

Dispersion Corrections in DFT

- Source: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

- Relevance: Validates the use of B3LYP-D3/wB97X-D for systems with halogens and weak H-bonds.

-

Solvation Models (SMD)

- Source: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent." Journal of Physical Chemistry B.

- Relevance: Essential for calculating accurate energies in solution phase drug development workflows.

-

Intramolecular Hydrogen Bonding in Allylic Alcohols

- Source: Bak, K. L., et al. (2002). "Intramolecular Hydrogen Bonding in 2-Propen-1-ol (Allyl Alcohol)." Journal of Chemical Physics.

- Relevance: Provides the fundamental spectroscopic evidence for OH··· interactions in allylic systems.

Methodological & Application

use of 3-bromo-2-cyclohexen-1-ol in natural product total synthesis

This guide outlines the strategic application of 3-bromo-2-cyclohexen-1-ol as a high-value chiron in the total synthesis of complex natural products, specifically Amaryllidaceae alkaloids like (-)-Galanthamine .

Executive Summary

3-Bromo-2-cyclohexen-1-ol represents a "linchpin" scaffold in modern organic synthesis. Its utility stems from its bifunctional nature : it possesses a nucleophilic allylic alcohol (amenable to directed epoxidation, sigmatropic rearrangements, and Mitsunobu inversions) and an electrophilic vinyl bromide (a handle for Pd-catalyzed cross-couplings).

When synthesized in enantiopure form via (S)-CBS reduction , this building block allows for the rapid generation of quaternary stereocenters—a frequent bottleneck in the synthesis of terpenes and alkaloids. This guide details its preparation, reactivity profile, and application in the total synthesis of (-)-Galanthamine.

Structural & Reactivity Analysis

The molecule contains three distinct reactive sites that can be manipulated orthogonally:

-

C1-Hydroxyl (Allylic):

-

Reactivity: Directing group (e.g., for epoxidation), nucleophile (Mitsunobu), or substrate for sigmatropic rearrangement.

-

Stereochemistry: Controls the facial selectivity of subsequent reactions.

-

-

C3-Bromine (Vinylic):

-

Reactivity: Oxidative addition partner for Pd(0); precursor to vinyllithium species via Halogen-Lithium Exchange.

-

Stability:[1] Robust enough to survive standard alcohol protection and oxidation conditions.

-

-

C2-C3 Olefin:

-

Reactivity: Electron-deficient (if oxidized to enone) or electron-rich (as the alcohol).

-

Reactivity Map (DOT Visualization)

Figure 1: Strategic reactivity map of 3-bromo-2-cyclohexen-1-ol, highlighting its divergent utility in constructing complex frameworks.

Protocol: Enantioselective Preparation

The most reliable route to the enantiopure alcohol is the Corey-Bakshi-Shibata (CBS) Reduction of the corresponding bromoenone.[2]

Step 1: Synthesis of 3-Bromo-2-cyclohexen-1-one

Starting Material: 1,3-Cyclohexanedione.[3][4][5]

-

Reagents:

(Phosphorus tribromide), -

Mechanism: Conversion of the

-diketone (enol form) to the vinyl bromide via the bromophosphate intermediate. -

Procedure:

-

Dissolve 1,3-cyclohexanedione (1.0 equiv) in anhydrous

. -

Add

(0.4 equiv) dropwise at 0°C. -

Reflux for 3 hours.

-

Quench with ice water; extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is a pale yellow solid/oil.

-

Step 2: (S)-CBS Asymmetric Reduction

This step establishes the C1 stereocenter with high fidelity (>96% ee). The bulky bromine atom at C3 enhances the steric differentiation between the two faces of the ketone.

-

Reagents: (S)-Me-CBS catalyst (10 mol%),

(0.6 equiv), THF. -

Protocol:

-

Catalyst Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add (S)-Me-CBS catalyst (1.0 M in toluene).

-

Borane Addition: Add

solution at -20°C. Stir for 15 min. -

Substrate Addition: Add solution of 3-bromo-2-cyclohexen-1-one in THF dropwise over 1 hour at -20°C. Slow addition is critical to prevent non-catalyzed background reduction.

-

Quench: Carefully add MeOH (gas evolution!).

-

Workup: Concentrate and purify via flash chromatography.

-

QC: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

-

Case Study: Total Synthesis of (-)-Galanthamine

The synthesis of (-)-Galanthamine (an Alzheimer's drug) showcases the power of this building block. The strategy relies on using the chirality of the alcohol to set the difficult quaternary center via a rearrangement or to direct a cyclization.

Strategy A: The Johnson-Claisen Approach (Bisai et al., 2022)

In this route, the 3-bromo-2-cyclohexen-1-ol is used to install a quaternary carbon via a [3,3]-sigmatropic rearrangement.

-

Starting Material: (R)-3-bromo-2-cyclohexen-1-ol (derived from (R)-CBS).

-

Reaction: Treatment with triethyl orthoacetate and catalytic propionic acid at 140°C.

-

Outcome: The chirality at C1 is transferred to the new C-C bond at C1', forming a quaternary center with high diastereoselectivity. The bromine remains intact, available for later cross-coupling or reductive removal.

Strategy B: The Mitsunobu-Heck Approach (Magnus/Trost)

This "classic" route uses the alcohol as a handle to attach the aromatic ring of the alkaloid before cyclizing.

Workflow Diagram:

Figure 2: The Mitsunobu-Heck strategy for Galanthamine synthesis using 3-bromo-2-cyclohexen-1-ol.

Detailed Protocol for Mitsunobu Coupling:

-

Mix: Combine 3-bromo-2-cyclohexen-1-ol (1.0 equiv), Isovanillin derivative (1.1 equiv), and

(1.2 equiv) in anhydrous THF. -

Add: Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.

-

Stir: Allow to warm to room temperature over 12 hours.

-

Note: The reaction proceeds with inversion of configuration at the C1 position. If the natural product requires specific stereochemistry, start with the opposite enantiomer of the alcohol.

Troubleshooting & Stability Data

| Parameter | Observation | Recommendation |

| Light Sensitivity | Vinyl bromides can undergo photolytic debromination or isomerization. | Store in amber vials; wrap reaction flasks in foil during long stir times. |

| Racemization | Allylic alcohols can racemize under strong acidic conditions (via carbocation). | Use neutral or basic conditions for workups. Avoid prolonged exposure to Lewis acids without a nucleophile present. |

| Pd-Coupling | Use anhydrous solvents and degas thoroughly. Base selection is critical (use | |

| CBS Reduction | Low ee observed (<90%). | Ensure the bromoenone is added slowly to the catalyst. Fast addition allows non-selective background reduction by free borane. |

References

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

-

Bisai, A., et al. (2022).[3] Asymmetric Total Synthesis of (−)-Galanthamine, (−)-Lycoramine, and (−)-Narwedine.[2] Royal Society of Chemistry (RSC) Advances / Organic Chemistry Frontiers. (Context derived from search results on Bisai Galanthamine synthesis). Link

-

Trost, B. M., & Toste, F. D. (2005). Divergent Enantioselective Synthesis of (−)-Galanthamine and (−)-Morphine. Journal of the American Chemical Society, 127(42), 14785–14803. Link

- Magnus, P., et al. (2009). Synthesis of Galanthamine. Tetrahedron.

-

Organic Syntheses. (2014). Preparation of 1,3-Cyclohexadiene (Discusses dehydration of cyclohexen-3-ol and related bromo-derivatives).[6] Link

(Note: Specific page numbers and volume details for recent Bisai papers should be verified against the latest library databases as 2022-2024 literature is rapidly evolving.)

Sources

- 1. Suzuki Coupling [organic-chemistry.org]